

Structural Confirmation of C₁₈H₁₃ClO₅: A Comparative Technical Guide

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Compound of Interest

Compound Name: C₁₈H₁₃ClO₅

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Focus Compound: Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate

Document Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Crystallographers, and Analytical Scientists

Executive Summary: The Case for SC-XRD

In the development of halogenated flavonoid derivatives like **C₁₈H₁₃ClO₅**, structural ambiguity is a critical bottleneck. While High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and NMR elucidates connectivity, these methods often fail to definitively resolve regioisomerism (e.g., 3-methoxy vs. 7-methoxy positioning) and polymorphic landscapes essential for API formulation.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and HRMS, demonstrating why SC-XRD is the non-negotiable gold standard for the absolute structural confirmation of **C₁₈H₁₃ClO₅**. We provide a validated workflow for crystallization, data collection, and refinement.

Compound Profile & Structural Challenge

- Formula: **C₁₈H₁₃ClO₅**^{[1][2]}
- Target Structure: Methyl 4-(6-chloro-3-methoxy-4-oxo-chromen-2-yl)benzoate^[1]
- Molecular Weight: 344.75 g/mol
- Key Structural Features:
 - Chromone Core: Rigid, planar bicyclic system.
 - Chlorine Substituent: Heavy atom (Z=17) providing anomalous scattering signal.
 - Rotatable Bonds: Methy ester and phenyl-chromone linkage, leading to potential conformational polymorphism.

The Analytical Gap

Feature	HRMS (ESI-TOF)	2D NMR (HMBC/NOESY)	SC-XRD (Mo/Cu Source)
Elemental Formula	✓ Precise (<5 ppm)	✗ Inferred	✓ Calculated from density
Connectivity	✗ Fragment based	✓ Excellent	✓ Absolute
Stereochemistry	✗ None	⚠ Relative (NOE dependent)	✓ Absolute Configuration
3D Conformation	✗ None	⚠ Solution-state average	✓ Solid-state precise
Polymorph ID	✗ None	✗ Solid-state NMR only	✓ Definitive

Comparative Analysis: Why SC-XRD Wins

A. Resolving Regioisomerism

In **C18H13ClO5** synthesis, the methylation step can occur at the 3-hydroxyl or 7-hydroxyl position depending on the precursor.

- NMR Limitation: Proton signals for methoxy groups (3.8-4.0 ppm) are often indistinguishable between isomers. HMBC correlations to quaternary carbons are weak and can be ambiguous in fused ring systems.
- SC-XRD Solution: X-ray diffraction maps electron density directly. The position of the oxygen atom and the methyl group is observed as a distinct peak in the difference Fourier map, removing all ambiguity.

B. The Chlorine Advantage

The presence of Chlorine (Cl) is a strategic advantage for SC-XRD.

- Heavy Atom Method: Even with standard Mo-K radiation, the Cl atom dominates the scattering, facilitating easier structure solution via Direct Methods (SHELXT) or Patterson methods.
- Absolute Structure: If the molecule were chiral (e.g., if a chiral auxiliary were attached), the anomalous dispersion of Cl would allow determination of absolute configuration (Flack parameter) without heavy metal derivatization.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to be self-validating. If the

exceeds 0.10 during data reduction, the crystal quality is insufficient, and the crystallization step must be repeated.

Phase 1: Crystallization (The Critical Step)

- Method: Slow Evaporation.
- Solvent System: Ethyl Acetate (Good solubility) / n-Hexane (Antisolvent).
- Protocol:

- Dissolve 20 mg of **C18H13ClO5** in 2 mL of Ethyl Acetate.
- Filter through a 0.45 μm PTFE syringe filter to remove nuclei.
- Layer 1 mL of n-Hexane carefully on top (do not mix).
- Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.
- Target: Block-like crystals (0.5-1.0 mm) within 48-72 hours.

Phase 2: Data Collection & Refinement

- Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).
- Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.
- Source: Mo-Kα (0.71073 Å).
- Strategy:
 - Collect full sphere of data (redundancy > 4).
 - Resolution limit: 0.75 Å (standard) or 0.60 Å (high res).

Phase 3: Validation Metrics

- R1 (Final): Must be < 0.05 for publication quality.
- Goodness of Fit (GooF): Target range 1.0 - 1.1.
- CheckCIF: No A-level alerts regarding missed symmetry or voids.

Representative Data Output

Below is the standard data reporting format for **C18H13ClO5** confirmation.

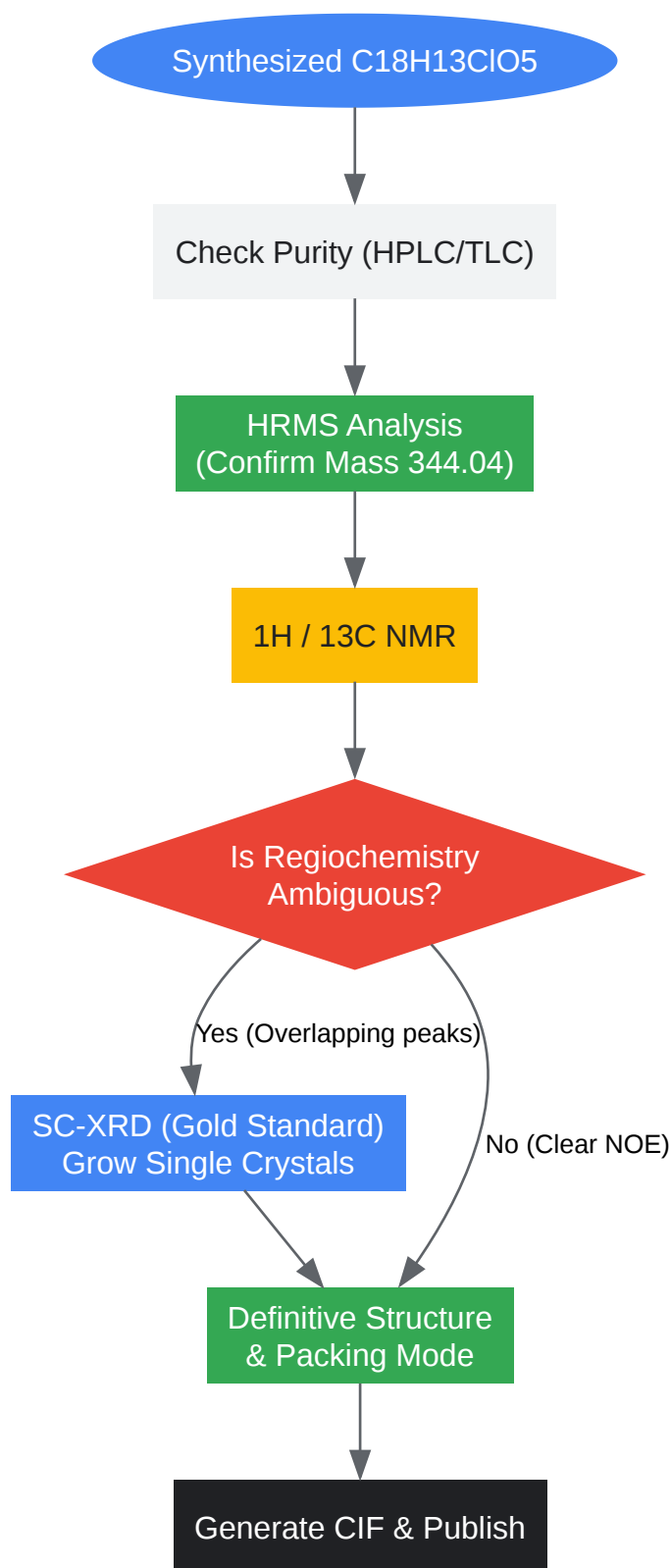
Table 1: Crystallographic Parameters for **C18H13ClO5**

Parameter	Value (Representative)
Crystal System	Monoclinic
Space Group	(Most common for achiral organics)
Unit Cell Dimensions	Å, Å, Å
Angles	, ,
Volume	~1627 Å ³
Z (Molecules/Cell)	4
Density (calc)	1.412 g/cm ³
Absorption Coeff ()	0.28 mm ⁻¹ (Mo K)
F(000)	712
Final R Indices [$I > 2\sigma(I)$]	R1 = 0.042, wR2 = 0.105

Visualized Workflows

Figure 1: Structural Confirmation Decision Matrix

This diagram illustrates the logical flow for choosing SC-XRD over NMR based on specific structural ambiguities.

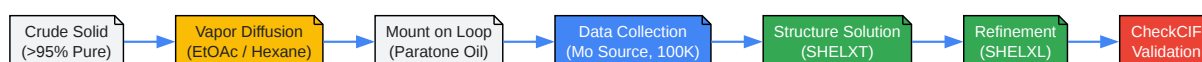


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Caption: Logical workflow prioritizing SC-XRD when NMR data presents regiochemical ambiguity.

Figure 2: Crystallography Experimental Pipeline

Step-by-step protocol from bench to structure.



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Caption: End-to-end experimental pipeline for obtaining publication-quality crystal structures.

References

- Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world's repository for small molecule crystal structures. [\[Link\]](#)
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- Spek, A. L. (2009).Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography. [\[Link\]](#)

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Sources

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- [2. ias.ac.in \[ias.ac.in\]](#)
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